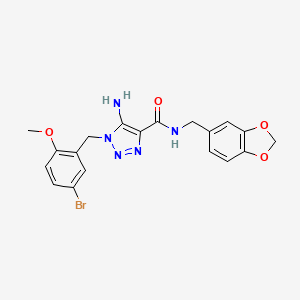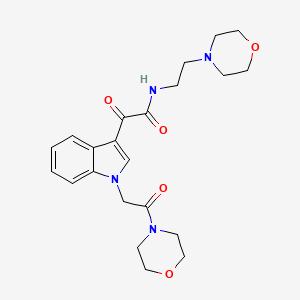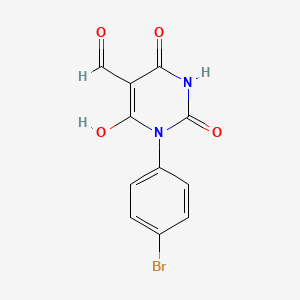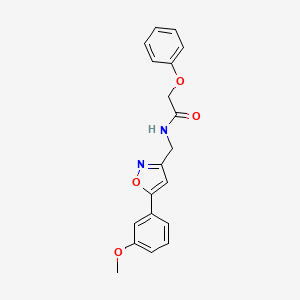
N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzothiazole ring, followed by the introduction of the amine group and the dichlorophenyl group. The exact synthesis process would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an amine group, and a dichlorophenyl group. The presence of these groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amine group could potentially undergo reactions such as alkylation, acylation, or condensation. The benzothiazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, molecular size, and the presence of specific functional groups would influence properties such as its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthetic Approaches and Structural Insights
- The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, involving reactions with chloral and substituted anilines, showcases the versatility of related thiazole compounds. These synthetic routes offer insights into potential intermediates that could be explored for the synthesis of benzothiazole derivatives (Issac & Tierney, 1996).
Pharmacological Potentials and Biological Activities
- Benzothiazole derivatives, including compounds structurally similar to N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine, demonstrate a broad spectrum of biological activities. These activities range from antimicrobial, analgesic, anti-inflammatory, to potential antitumor agents, highlighting their significance in drug discovery and therapeutic applications (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).
Chemotherapeutic Research and Drug Development
- The structural simplicity and versatility of the benzothiazole nucleus have led to its exploration as a core structure in the development of chemotherapeutic agents. Research indicates that 2-arylbenzothiazole derivatives are being investigated for cancer treatment, underscoring the ongoing interest in benzothiazole-based compounds for addressing human diseases and disorders (Zhilitskaya, Shainyan, & N. О. Yarosh, 2021).
Antimicrobial and Antiviral Agents
- Benzothiazole moieties and their derivatives have been identified as potent antimicrobial and antiviral agents. This broad range of activity is attributed to the various structural modifications possible on the benzothiazole scaffold, allowing for targeted drug design and development against a range of pathogens (Elamin, Amani Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).
Mecanismo De Acción
Target of Action
The primary target of N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine is the A3 adenosine receptor (AR) . This receptor is a protein that plays a crucial role in cellular signaling and function.
Mode of Action
This compound acts as an allosteric modulator of the A3 AR . Allosteric modulators are substances that bind to a site on the receptor separate from the active site and modify the receptor’s response to its ligand. This compound enhances the efficacy of the A3 AR agonist, thereby increasing the receptor’s activity .
Pharmacokinetics
Similar compounds are primarily metabolized by the liver and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2S/c1-8-3-6-13-14(9(8)2)19-15(20-13)18-10-4-5-11(16)12(17)7-10/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLIGBBLGUMWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2471053.png)
![1-(3-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2471054.png)
![4-ethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2471055.png)
![1-[3-(Thiophen-3-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2471056.png)
![(5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2471057.png)

![ethyl 2-(5-bromothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2471059.png)





![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2471071.png)
![5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2471072.png)